

Synthesis of Methyl 5-nitrothiophene-2-carboxylate from thiophene

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Compound of Interest

Compound Name: Methyl 5-nitrothiophene-2-carboxylate

Cat. No.: B1293554

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An Application Note on the Synthesis of **Methyl 5-nitrothiophene-2-carboxylate** from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitrothiophene-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and therapeutic agents.[1] Its structure, featuring a nitro group and an ester on a thiophene ring, provides versatile handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or otherwise functionalized, making it a key building block in medicinal chemistry.[1] Thiophenes and their derivatives are integral to a wide range of drugs, including anti-inflammatory agents, antibiotics, and antihypertensives.[2] This document provides a detailed protocol for a two-step synthesis of **Methyl 5-nitrothiophene-2-carboxylate**, starting from the readily available precursor, thiophene.

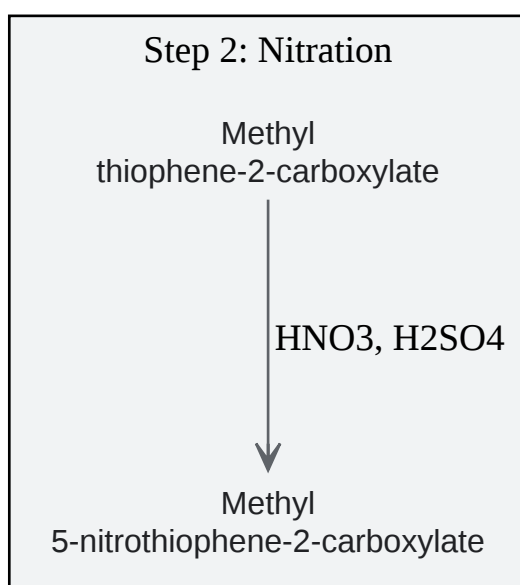
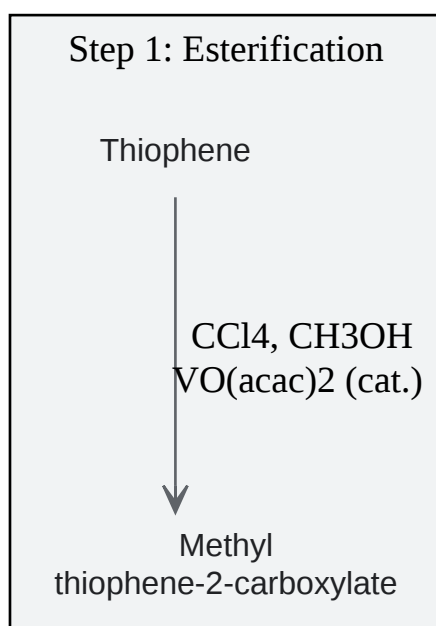
The synthetic pathway involves two primary transformations:

- Esterification: The direct conversion of thiophene to Methyl thiophene-2-carboxylate.
- Nitration: The regioselective nitration of the ester intermediate to yield the final product.

This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data tables for clarity, and visual diagrams to illustrate the workflow and reaction mechanism.

Chemical Reaction Pathway

The overall synthesis is a two-step process starting from thiophene.

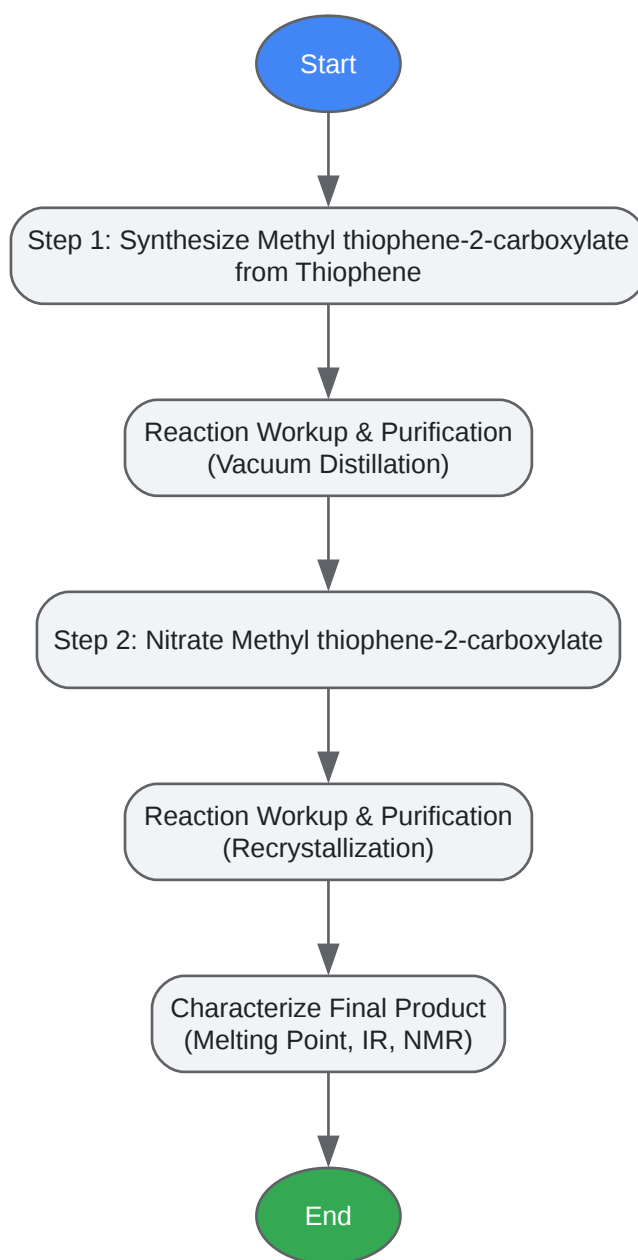


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Caption: Overall two-step synthesis pathway.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.



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Caption: Logical workflow for the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl thiophene-2-carboxylate

This protocol is based on the direct carboxylation and esterification of thiophene using a carbon tetrachloride-methanol system catalyzed by a vanadium compound.^[3]

Materials and Reagents:

- Thiophene
- Carbon Tetrachloride (CCl₄)
- Methanol (CH₃OH)
- Vanadyl acetylacetonate (VO(acac)₂)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Vacuum distillation apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene, methanol, carbon tetrachloride, and the catalyst in the molar ratios specified in Table 1.
- Heat the reaction mixture to reflux and maintain vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Remove the catalyst by filtration.
- Remove the solvent and excess reagents from the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation to obtain pure Methyl thiophene-2-carboxylate.[3]

Data Presentation: Step 1

Table 1: Reagents and Conditions for Esterification

Reagent/Parameter	Molar Ratio / Value	Notes
Thiophene	1.0	Starting material
Carbon Tetrachloride	2.0	Reagent and solvent
Methanol	10.0	Reagent and solvent
VO(acac) ₂	0.01	Catalyst
Temperature	Reflux	Reaction temperature
Reaction Time	4-6 hours	Varies, monitor by TLC/GC
Expected Yield	44-85%[3]	Yield of purified product

Protocol 2: Synthesis of **Methyl 5-nitrothiophene-2-carboxylate**

This protocol details the nitration of Methyl thiophene-2-carboxylate using a mixture of nitric acid and sulfuric acid. This is a standard electrophilic aromatic substitution.[4][5] The ester group directs the incoming nitro group primarily to the 5-position.

Materials and Reagents:

- Methyl thiophene-2-carboxylate

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice-water bath
- Beaker and stirring rod
- Vacuum filtration apparatus (e.g., Hirsch or Büchner funnel)
- Methanol (for recrystallization)

Procedure:

- In a reaction vial or flask, add Methyl thiophene-2-carboxylate and cool it in an ice-water bath.
- Slowly add concentrated sulfuric acid to the cooled ester with continuous stirring, ensuring the temperature remains low.
- In a separate, cooled vial, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
- Add the cold nitrating mixture dropwise to the ester solution over 15-20 minutes. Maintain a low temperature (0-10 °C) throughout the addition.
- After the addition is complete, remove the reaction from the ice bath and allow it to warm to room temperature. Let it stand for an additional 15-20 minutes.^[5]
- Pour the reaction mixture slowly onto crushed ice in a beaker with stirring. A solid precipitate should form as the ice melts.
- Isolate the crude product by vacuum filtration, washing the solid with cold water to remove residual acid.
- Purify the crude product by recrystallization from methanol to yield **Methyl 5-nitrothiophene-2-carboxylate** as a solid.^[5]

Data Presentation: Step 2

Table 2: Reagents and Conditions for Nitration

Reagent/Parameter	Molar Ratio / Value	Notes
Methyl thiophene-2-carboxylate	1.0	Starting material
Concentrated H ₂ SO ₄	~3.0	Catalyst and solvent
Concentrated HNO ₃	1.1	Nitrating agent
Temperature	0-10 °C	Critical for controlling reactivity
Reaction Time	~30-45 minutes	Includes addition and standing time
Expected Yield	~70-90%	Based on similar nitration reactions[4][6]
Melting Point	78 °C[5]	For purified product

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Concentrated acids (H₂SO₄ and HNO₃) are highly corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to other liquids slowly and with cooling.
- Carbon tetrachloride is toxic and a suspected carcinogen. Handle with appropriate precautions.
- The nitration reaction is highly exothermic and must be carefully controlled with cooling to prevent runaway reactions.[7]

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